molecular formula C10H7F3N2O2 B13168703 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

Cat. No.: B13168703
M. Wt: 244.17 g/mol
InChI Key: JSIRLYSAZJMHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a trifluoromethyl group at the 7th position and an acetic acid moiety at the 3rd position of the imidazo[1,2-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid can be achieved through several methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale multicomponent reactions. These methods are designed to maximize yield and minimize the use of specific reagents that are difficult to source .

Chemical Reactions Analysis

Types of Reactions

2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives like zolpidem exert their hypnotic effects by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This interaction leads to the modulation of neurotransmitter activity in the brain, resulting in sedative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid is unique due to its trifluoromethyl group, which enhances its biological activity and stability compared to other derivatives . This makes it a valuable compound for developing new pharmaceuticals with improved efficacy and safety profiles.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

2-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-1-2-15-7(4-9(16)17)5-14-8(15)3-6/h1-3,5H,4H2,(H,16,17)

InChI Key

JSIRLYSAZJMHRA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2CC(=O)O)C=C1C(F)(F)F

Origin of Product

United States

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